KT5720

Descripción general

Descripción

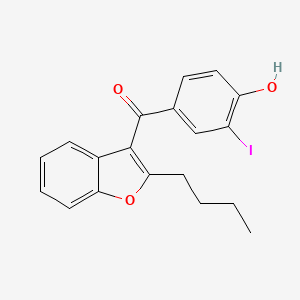

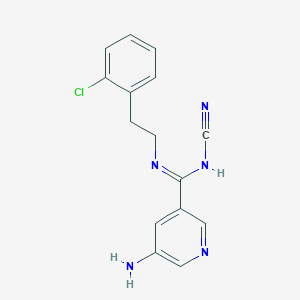

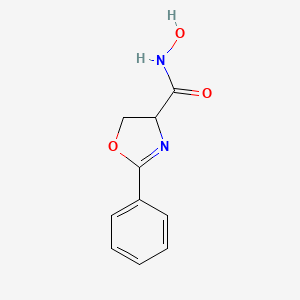

KT 5720 es un derivado de hexiléster de K-252a, conocido por su potente e inhibición selectiva de la proteína quinasa A (PKA). La proteína quinasa A es una quinasa serina-treonina que desempeña un papel crucial en la vía de señalización del monofosfato de adenosina cíclico (AMPc), regulando varios procesos celulares como el metabolismo, el transporte de iones y la transcripción genética .

Aplicaciones Científicas De Investigación

KT 5720 se ha utilizado ampliamente en la investigación científica para estudiar el papel de la proteína quinasa A en varios eventos celulares y fisiológicos. Algunas aplicaciones notables incluyen:

Señalización Celular: KT 5720 se utiliza para inhibir la actividad de la proteína quinasa A, ayudando a los investigadores a comprender las vías de señalización reguladas por esta quinasa.

Estudios de Apoptosis: El compuesto se ha utilizado para estudiar la modulación de la apoptosis en células de leucemia humana.

Investigación de la Memoria: KT 5720 se ha empleado en experimentos para investigar el papel de la proteína quinasa A en la formación y retención de la memoria.

Lesión Celular Renal: La investigación ha demostrado que KT 5720 puede bloquear los efectos protectores del monofosfato de adenosina cíclico sobre la lesión celular renal inducida por radicales libres.

Mecanismo De Acción

KT 5720 ejerce sus efectos inhibiendo competitivamente el sitio de unión a ATP de la proteína quinasa A, lo que evita la fosforilación de las proteínas diana. Esta inhibición interrumpe las vías de señalización reguladas por la proteína quinasa A, afectando varios procesos celulares como el metabolismo, el transporte de iones y la transcripción genética . Además, se ha demostrado que KT 5720 reduce la excitabilidad de las neuronas del ganglio de la raíz dorsal al atenuar la actividad del canal activado por hiperpolarización controlado por nucleótidos cíclicos y reducir las concentraciones intracelulares de calcio .

Análisis Bioquímico

Biochemical Properties

KT5720 interacts with protein kinase A (PKA), a key enzyme involved in various biochemical reactions . The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of PKA . This inhibitory action is specific to PKA and does not significantly affect the activities of other kinases such as protein kinase C (PKC) and protein kinase G (PKG) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit axon branching in cultured neurons . In human pulmonary microvascular endothelial cells (HPMECs), this compound has been found to prevent irradiation-induced apoptosis, preserve the overall integrity of endothelial monolayers, and reduce irradiation-induced ICAM-1 overexpression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PKA, thereby preventing ATP from binding and inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of PKA’s substrates, leading to changes in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in HPMECs, this compound was found to completely prevent irradiation-induced apoptosis, whether applied before or after cell irradiation .

Transport and Distribution

Given its cell-permeable nature , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.

Métodos De Preparación

KT 5720 se sintetiza mediante una modificación química de K-252a. La preparación implica la esterificación de K-252a con hexanol, lo que da como resultado la formación de KT 5720. El compuesto se almacena típicamente desecado a -20°C y protegido de la luz para mantener su estabilidad .

Análisis De Reacciones Químicas

KT 5720 es un inhibidor de la proteína quinasa A permeable a las células, reversible y competitivo con ATP. No afecta significativamente las actividades de la proteína quinasa C, la proteína quinasa G y la quinasa de la cadena ligera de miosina . El compuesto experimenta diversas reacciones, que incluyen:

Oxidación y Reducción: KT 5720 puede participar en reacciones redox, aunque los detalles específicos sobre estas reacciones son limitados.

Sustitución: El grupo hexiléster en KT 5720 se puede sustituir en condiciones específicas, lo que lleva a la formación de derivados con actividades biológicas alteradas.

Comparación Con Compuestos Similares

KT 5720 es único en su alta especificidad y potencia como inhibidor de la proteína quinasa A. Los compuestos similares incluyen:

H-89: Otro potente inhibidor de la proteína quinasa A, pero con un rango más amplio de inhibición de las quinasas.

Rp-cAMPS: Un inhibidor competitivo de la proteína quinasa dependiente del monofosfato de adenosina cíclico, pero menos potente en comparación con KT 5720.

PKI (14-22): Un inhibidor peptídico de la proteína quinasa A, que se utiliza a menudo en estudios que requieren una alta especificidad.

KT 5720 destaca por su alta selectividad e inhibición reversible, lo que lo convierte en una herramienta valiosa en la investigación centrada en las vías de señalización de la proteína quinasa A .

Propiedades

IUPAC Name |

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910614 | |

| Record name | KT5720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108068-98-0 | |

| Record name | KT 5720 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KT 5720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KT5720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KT5720 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KT-5720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is KT5720's primary molecular target?

A: this compound is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with PKA?

A: this compound acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]

Q3: What are the downstream consequences of PKA inhibition by this compound?

A3: Inhibition of PKA by this compound can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:

- Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]

- Altered cellular morphology: In certain cell types, this compound can induce changes in cell shape and cytoskeletal organization. [, , , , ]

- Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by this compound can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]

- Effects on cell survival and apoptosis: this compound can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]

Q4: Does this compound have any known off-target effects?

A: Yes, research has shown that this compound can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1673777.png)

![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)

![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)